molecular formula C8H19O3PS2 B022260 Demeton-S CAS No. 126-75-0

Demeton-S

Cat. No.: B022260
CAS No.: 126-75-0
M. Wt: 258.3 g/mol
InChI Key: GRPRVIYRYGLIJU-UHFFFAOYSA-N
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Description

Demeton-S is an organophosphorus compound with the molecular formula C₈H₁₉O₃PS₂. It has been widely used as an insecticide and acaricide in agriculture to control pests such as aphids, mites, and whiteflies. This compound is known for its high toxicity and effectiveness in pest control.

Mechanism of Action

Target of Action

Demeton-S, also known as this compound-methyl, is an organothiophosphate insecticide and acaricide . Its primary target is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating nerve impulses. By inhibiting this enzyme, this compound disrupts the normal functioning of the nervous system .

Mode of Action

This compound acts as a direct cholinesterase inhibitor . It binds to the active site of the acetylcholinesterase enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synapses, causing overstimulation of the nerves. The resulting changes include continuous nerve impulses, leading to symptoms of poisoning .

Biochemical Pathways

The main biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, this compound disrupts the normal functioning of this pathway, leading to an excess of acetylcholine. This causes overstimulation of the nerves, leading to the symptoms of poisoning .

In terms of metabolism, this compound is converted to This compound-methyl sulfoxide , where an oxygen group is added to the sulfur in the side chain . This sulfoxide can then be further metabolised by adding another oxygen group, creating This compound-methyl sulfone .

Pharmacokinetics

This compound is highly soluble in water and is highly volatile . It is rapidly absorbed and distributed in the body organs, peaking at 30 minutes and then decreasing to non-detectable levels within 24 hours . Approximately 45 percent of the administered dose is recovered in urine within 24 hours and is present almost entirely as unchanged parent . Very little parent or its sulfone is recovered in faeces .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its inhibition of acetylcholinesterase. This leads to an accumulation of acetylcholine in the synapses, causing overstimulation of the nerves. Symptoms of poisoning include miosis, accommodation disorders, salivation, lacrimation, and raving fits, as well as muscle cramps, cramps in the gastrointestinal tract, bronchoconstriction, bronchial secretion, nausea, weakness, and paralysis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is highly soluble in water and is highly volatile , which means that it can be easily distributed in the environment. Its toxicity can increase with prolonged storage due to the formation of a sulfonium derivative, which has greater affinity to the human form of the acetylcholinesterase enzyme . This may present a hazard in agricultural use .

Preparation Methods

Synthetic Routes and Reaction Conditions

Demeton-S can be synthesized through the reaction of diethyl phosphorochloridothioate with 2-ethylthioethanol. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be summarized as follows:

(C₂H₅O)₂P(S)Cl + HSCH₂CH₂SC₂H₅ → (C₂H₅O)₂P(S)SCH₂CH₂SC₂H₅ + HCl\text{(C₂H₅O)₂P(S)Cl + HSCH₂CH₂SC₂H₅ → (C₂H₅O)₂P(S)SCH₂CH₂SC₂H₅ + HCl} (C₂H₅O)₂P(S)Cl + HSCH₂CH₂SC₂H₅ → (C₂H₅O)₂P(S)SCH₂CH₂SC₂H₅ + HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through distillation and crystallization to ensure the final product meets the required standards for agricultural use.

Chemical Reactions Analysis

Types of Reactions

Demeton-S undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Hydrolysis: Under alkaline conditions, this compound undergoes hydrolysis, breaking down into less toxic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Alkaline hydrolysis typically uses sodium hydroxide or potassium hydroxide.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Hydrolysis: Ethylthioethanol and diethyl phosphorothioate.

    Substitution: Various substituted phosphorothioates.

Scientific Research Applications

Demeton-S has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study the reactivity of organophosphorus compounds.

    Biology: Investigated for its effects on enzyme inhibition, particularly acetylcholinesterase.

    Medicine: Studied for its potential use in developing antidotes for organophosphorus poisoning.

    Industry: Applied in the development of pest control products and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

    Demeton-O: Another isomer of Demeton, differing in the position of the sulfur atom.

    Parathion: An organophosphorus insecticide with a similar mechanism of action.

    Malathion: A less toxic organophosphorus insecticide used in public health.

Uniqueness

Demeton-S is unique due to its high toxicity and effectiveness in pest control. Unlike some other organophosphorus compounds, it has a specific structural configuration that enhances its binding affinity to acetylcholinesterase, making it a potent inhibitor.

Properties

IUPAC Name

1-diethoxyphosphorylsulfanyl-2-ethylsulfanylethane
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InChI

InChI=1S/C8H19O3PS2/c1-4-10-12(9,11-5-2)14-8-7-13-6-3/h4-8H2,1-3H3
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InChI Key

GRPRVIYRYGLIJU-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=O)(OCC)SCCSCC
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Molecular Formula

C8H19O3PS2
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DSSTOX Substance ID

DTXSID9037535
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Molecular Weight

258.3 g/mol
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Physical Description

Colorless liquid; [ICSC] Liquid with an unpleasant odor; May be decomposed by light and air; [MSDSonline], COLOURLESS OILY LIQUID.
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Boiling Point

128 °C at 1 mm Hg, at 0.1kPa: 128 °C
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Solubility

Soluble in most organic solvents., In water, 2,000 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.2
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Density

Specific gravity: 1.132 at 21 °C, Relative density (water = 1): 1.13
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Vapor Density

Relative vapor density (air = 1): 8.92
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Vapor Pressure

0.000262 [mmHg], 2.6X10-4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.035
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Color/Form

Colorless oil

CAS No.

126-75-0
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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